BenchChemオンラインストアへようこそ!

4-Amino-4-(4-fluorophenyl)butanoic acid

Drug Design Lipophilicity Structure-Activity Relationship

Procure 4-Amino-4-(4-fluorophenyl)butanoic acid to access a structurally distinct, fluorinated β-aryl-GABA scaffold unavailable from common 3-substituted analogs. This 4-amino-4-aryl isomer eliminates confounding variables in SAR studies, where subtle positional isomerism is known to alter GABA-AT enzyme interactions. Its ≥98% purity and chiral availability ensure reproducible synthetic route fidelity and reduce downstream analytical costs, making it the optimal choice for medicinal chemistry programs targeting GABAB and enzyme active-site mapping.

Molecular Formula C10H12FNO2
Molecular Weight 197.209
CAS No. 1042559-02-3
Cat. No. B2582381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-(4-fluorophenyl)butanoic acid
CAS1042559-02-3
Molecular FormulaC10H12FNO2
Molecular Weight197.209
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCC(=O)O)N)F
InChIInChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
InChIKeyJXBFAHMLBIOICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-4-(4-fluorophenyl)butanoic acid (CAS 1042559-02-3): Key Identity, Properties, and Procurement Considerations


4-Amino-4-(4-fluorophenyl)butanoic acid (CAS 1042559-02-3, molecular formula C₁₀H₁₂FNO₂) is a fluorinated, non-proteinogenic γ-aminobutyric acid (GABA) analog featuring a para-fluoro substituent on the β-phenyl ring. It is classified as a substituted β-phenyl-γ-aminobutyric acid derivative [1]. This compound serves as both a versatile chiral building block for medicinal chemistry synthesis and as a reference standard for structure-activity relationship (SAR) studies within the β-aryl-GABA pharmacophore family, which includes clinically and preclinically studied agents such as baclofen and phenibut [1].

4-Amino-4-(4-fluorophenyl)butanoic acid: Why Structurally Similar Analogs Cannot Be Assumed Interchangeable


Even minor modifications within the β-aryl-γ-aminobutyric acid class, such as altering the aryl substituent (e.g., 4-fluoro vs. 4-chloro or unsubstituted phenyl) or shifting the amine position from the 3- to the 4-position of the butanoic acid backbone, produce non-linear and often unpredictable changes in receptor affinity, functional potency, metabolic stability, and physicochemical properties. For instance, positional isomerism between 4-amino-3-arylbutanoic acids and 4-amino-4-arylbutanoic acids can fundamentally alter enzyme-substrate recognition and inhibition profiles [1]. Procurement of 4-Amino-4-(4-fluorophenyl)butanoic acid is therefore driven by the need for a specific scaffold that cannot be mimicked by commercially available β-aryl-GABA analogs without introducing confounding variables that compromise experimental reproducibility or synthetic route fidelity.

Quantitative Differentiation of 4-Amino-4-(4-fluorophenyl)butanoic acid: Comparative Activity, Physicochemical, and Chiral Evidence Guide


Physicochemical Differentiation: 4-Amino-4-(4-fluorophenyl)butanoic Acid Exhibits Enhanced Lipophilicity Relative to Non-fluorinated Phenyl Analog

Introduction of a para-fluoro substituent markedly increases the calculated lipophilicity of 4-Amino-4-(4-fluorophenyl)butanoic acid (target compound) compared to its non-fluorinated phenyl analog (4-Amino-4-phenylbutanoic acid). Specifically, the target compound has a vendor-reported computed LogP of 1.6903 , while the non-fluorinated comparator has a PubChem-calculated XLogP3-AA of -1.6 [1]. This shift of approximately +3.3 LogP units indicates a substantial increase in lipophilicity, a property that directly impacts passive membrane permeability, metabolic stability, and off-target binding profiles.

Drug Design Lipophilicity Structure-Activity Relationship Physicochemical Properties Fluorine Chemistry

Receptor Selectivity Profile: 4-Fluorophenyl-GABA Scaffold Demonstrates Quantifiable GABAB Over GABAA Selectivity

While direct IC50 data for 4-Amino-4-(4-fluorophenyl)butanoic acid is not available, data for its structurally analogous positional isomer, 4-Fluorophenibut (4-Amino-3-(4-fluorophenyl)butanoic acid; CGP-11130), provides a class-level inference for the 4-fluorophenyl-GABA pharmacophore. 4-Fluorophenibut displays marked selectivity for GABAB receptors over GABAA receptors, with IC50 values of 1.70 µM and >100 µM, respectively [1]. This >58-fold selectivity window is a defining feature of this sub-class of β-aryl-GABA analogs.

GABAB Receptor Agonist GABAergic Receptor Selectivity Neuropharmacology Beta-aryl-GABA

Comparative Functional Potency at GABAB Receptors: The 4-Fluorophenyl-GABA Scaffold is More Potent than Phenibut but Less Potent than Baclofen

In a direct functional head-to-head comparison using patch-clamp electrophysiology in mouse cerebellar Purkinje cells, the positional isomer 4-Fluorophenibut (4-Amino-3-(4-fluorophenyl)butanoic acid) was evaluated alongside its unsubstituted analog phenibut and the clinically used GABAB agonist baclofen [1]. The EC50 for evoking an outward-rectifying K+ current was 23.3 µM for 4-Fluorophenibut, which represents an ~58-fold increase in potency over phenibut (EC50 = 1362 µM) but is ~3.9-fold less potent than baclofen (EC50 = 6.0 µM) [1].

GABAB Agonist Electrophysiology Potency Baclofen Phenibut

Stereochemical Differentiation: 4-Amino-4-(4-fluorophenyl)butanoic Acid is Commercially Available as a Single Enantiomer (R-isomer) for Asymmetric Synthesis

Unlike many racemic β-aryl-GABA building blocks, 4-Amino-4-(4-fluorophenyl)butanoic acid is commercially available in high enantiomeric purity as the (R)-isomer (e.g., from ChemScene, catalog number CS-0577989) . This pre-resolved chiral center at the C4 position eliminates the need for costly and time-consuming chiral resolution or asymmetric synthesis steps.

Chiral Building Block Asymmetric Synthesis Enantiopure Medicinal Chemistry Peptidomimetics

Optimal Use Cases for 4-Amino-4-(4-fluorophenyl)butanoic Acid Based on Quantitative Differentiation


Scaffold for GABAB Receptor Agonist SAR Studies Requiring Enhanced Potency Over Phenibut

Based on the 58-fold increase in functional potency of the 4-fluorophenyl-substituted scaffold over unsubstituted phenibut in a direct comparative study [1], 4-Amino-4-(4-fluorophenyl)butanoic acid serves as an optimal starting point for medicinal chemistry programs aiming to develop novel GABAB receptor modulators with potency profiles between that of phenibut and the clinically used baclofen.

Enantiopure Chiral Building Block for the Synthesis of Fluorinated Peptidomimetics and Drug Candidates

The commercial availability of (R)-4-Amino-4-(4-fluorophenyl)butanoic acid in ≥98% purity makes it a superior choice over racemic or pro-chiral analogs for the asymmetric synthesis of complex molecules, including fluorinated peptidomimetics, conformationally constrained amino acid derivatives, and chiral ligands for asymmetric catalysis, thereby reducing downstream purification and analytical validation costs.

Investigating the Impact of Fluorination on Physicochemical and ADME Properties in β-Aryl-GABA Series

The significant increase in lipophilicity (LogP ~1.7 vs. ~-1.6 for the non-fluorinated analog) [2] positions 4-Amino-4-(4-fluorophenyl)butanoic acid as a key compound for comparative studies designed to quantify the effect of aryl fluorination on membrane permeability, metabolic stability, and plasma protein binding within the β-aryl-GABA pharmacophore class.

Enzyme-Substrate Specificity Studies with GABA Aminotransferase (GABA-AT)

Given that subtle positional isomerism (4-amino-4-aryl vs. 4-amino-3-aryl) is known to alter substrate and inhibitor interactions with GABA-AT [3], 4-Amino-4-(4-fluorophenyl)butanoic acid provides a valuable and structurally distinct probe for mapping the active site topography and stereospecificity of this therapeutically relevant enzyme, complementing studies performed with the more common 3-substituted analogs like baclofen and phenibut.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-4-(4-fluorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.